molecular formula C13H16O3 B13634362 (E)-ethyl 3-(2-methoxy-5-methylphenyl)acrylate

(E)-ethyl 3-(2-methoxy-5-methylphenyl)acrylate

Cat. No.: B13634362
M. Wt: 220.26 g/mol
InChI Key: HPUXUPRHTNBDSE-SOFGYWHQSA-N
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Description

(E)-ethyl 3-(2-methoxy-5-methylphenyl)acrylate is an organic compound that belongs to the class of esters It is characterized by the presence of an ethyl group attached to the acrylate moiety, which is further substituted with a methoxy and methyl group on the phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-ethyl 3-(2-methoxy-5-methylphenyl)acrylate typically involves the esterification of the corresponding carboxylic acid with ethanol in the presence of a catalyst. The reaction is carried out under reflux conditions to ensure complete conversion. Common catalysts used in this process include sulfuric acid or p-toluenesulfonic acid.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of automated systems also ensures consistent quality and reduces the risk of contamination.

Chemical Reactions Analysis

Types of Reactions

(E)-ethyl 3-(2-methoxy-5-methylphenyl)acrylate undergoes various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The acrylate moiety can be reduced to form the corresponding alkane.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Catalytic hydrogenation using palladium on carbon is a typical method.

    Substitution: Reagents such as bromine or nitric acid can be used for electrophilic aromatic substitution.

Major Products Formed

    Oxidation: Formation of 3-(2-hydroxy-5-methylphenyl)acrylate.

    Reduction: Formation of ethyl 3-(2-methoxy-5-methylphenyl)propanoate.

    Substitution: Formation of various substituted derivatives depending on the reagent used.

Scientific Research Applications

(E)-ethyl 3-(2-methoxy-5-methylphenyl)acrylate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique chemical structure.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (E)-ethyl 3-(2-methoxy-5-methylphenyl)acrylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(E)-ethyl 3-(2-methoxy-5-methylphenyl)acrylate is unique due to its specific substitution pattern on the phenyl ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications, distinguishing it from other similar compounds.

Properties

Molecular Formula

C13H16O3

Molecular Weight

220.26 g/mol

IUPAC Name

ethyl (E)-3-(2-methoxy-5-methylphenyl)prop-2-enoate

InChI

InChI=1S/C13H16O3/c1-4-16-13(14)8-6-11-9-10(2)5-7-12(11)15-3/h5-9H,4H2,1-3H3/b8-6+

InChI Key

HPUXUPRHTNBDSE-SOFGYWHQSA-N

Isomeric SMILES

CCOC(=O)/C=C/C1=C(C=CC(=C1)C)OC

Canonical SMILES

CCOC(=O)C=CC1=C(C=CC(=C1)C)OC

Origin of Product

United States

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